An In-depth Technical Guide to Butyl Isothiocyanate: Chemical Properties and Structure
An In-depth Technical Guide to Butyl Isothiocyanate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, structure, and reactivity of butyl isothiocyanate. The information is intended to support research and development activities where this compound is of interest.
Core Chemical Properties
Butyl isothiocyanate is a clear, colorless to yellow liquid known for its strong, irritating green aroma.[1] It is a naturally occurring compound found in plants such as Capparis spinosa (caper bush), Brassica carinata (Ethiopian mustard), and Eutrema japonicum (wasabi).[1][2]
The fundamental physicochemical properties of n-butyl isothiocyanate are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₅H₉NS | [2][3] |
| Linear Formula | CH₃(CH₂)₃NCS | [4][5] |
| Molecular Weight | 115.20 g/mol | [2][3][4] |
| Appearance | Clear colorless to yellow liquid | [1] |
| Density | 0.955 g/mL at 25 °C | [1][4] |
| Boiling Point | 168 °C at 760 mmHg | [2] |
| 70-71 °C at 35 mmHg | [1][4] | |
| Refractive Index | n20/D 1.50 (lit.) | [1][4] |
| Flash Point | 66 °C (151 °F) - closed cup | [4][6] |
| Solubility | Insoluble in water; Soluble in ethanol | [1][2] |
Chemical Structure and Spectroscopic Data
The structure of butyl isothiocyanate is characterized by a butyl group attached to the nitrogen atom of the isothiocyanate functional group (-N=C=S). The IUPAC name for this compound is 1-isothiocyanatobutane.[2]
The isothiocyanate group has a unique electronic structure, being a heterocumulene. This imparts specific reactivity to the molecule. The carbon atom of the NCS group is electrophilic and is susceptible to nucleophilic attack.
Spectroscopic Data:
-
¹H NMR: Proton NMR spectra are available for butyl isothiocyanate and its isomers, which can be used for structural confirmation.[7][8]
-
¹³C NMR: The carbon of the isothiocyanate group often shows a very broad signal, sometimes referred to as "near-silence," due to the structural flexibility and dynamics of the -N=C=S group.[9] In allyl isothiocyanate, this peak appears around 133.3 ppm.[9]
-
IR Spectroscopy: Infrared spectra of isothiocyanates exhibit a characteristic strong, broad absorption band for the asymmetric stretching vibration of the -N=C=S group, typically found in the range of 2000-2200 cm⁻¹.[10]
Reactivity and Synthetic Applications
The isothiocyanate functional group is highly reactive, primarily due to the electrophilic nature of its central carbon atom. This makes it a valuable synthon in organic chemistry.
-
Nucleophilic Addition: Butyl isothiocyanate readily reacts with nucleophiles such as amines, alcohols, and thiols. The reaction with primary or secondary amines yields substituted thioureas, a common application in organic synthesis. Its reaction with thiols is a key mechanism of action for many of its biological effects.[9]
-
Cyclization Reactions: The reactivity of the isothiocyanate group has been harnessed in the synthesis of various nitrogen- and sulfur-containing heterocyclic compounds, which are often of interest in medicinal chemistry.[11]
-
Applications: Butyl isothiocyanate has been utilized as a capping reagent to immobilize molecules on surfaces.[1] It also serves as a precursor in the synthesis of more complex molecules like Poly(N-Propargylthiourea) and 2-Aminobenzothiazoles.[1]
Experimental Protocols: Synthesis of Butyl Isothiocyanate
A common and general method for the synthesis of isothiocyanates involves the reaction of a primary amine with carbon disulfide to form a dithiocarbamate (B8719985) salt, which is then decomposed to the isothiocyanate.[12][13]
General Protocol for the Synthesis of Butyl Isothiocyanate from n-Butylamine:
-
Formation of the Dithiocarbamate Salt:
-
To a solution of n-butylamine (1.0 equivalent) and a base such as triethylamine (B128534) or potassium carbonate (2.0-2.2 equivalents) in a suitable solvent (e.g., THF, CH₂Cl₂, or an aqueous system), add carbon disulfide (1.1-1.2 equivalents) dropwise at room temperature.[12][14]
-
Stir the reaction mixture at room temperature for 1-2 hours, or until the formation of the dithiocarbamate salt is complete. Progress can be monitored by techniques like Thin Layer Chromatography (TLC).[14]
-
-
Desulfurization to Isothiocyanate:
-
Cool the reaction mixture to 0 °C.
-
Add a desulfurylating agent. A variety of reagents can be used, including tosyl chloride, cyanuric chloride, or di-tert-butyl dicarbonate (B1257347) (Boc₂O).[12][14][15] For example, a solution of cyanuric trichloride (B1173362) (TCT) (0.5 equivalents) in a solvent like CH₂Cl₂ can be added dropwise.[12]
-
After the addition is complete, allow the mixture to stir for an additional hour to ensure complete conversion.
-
-
Work-up and Purification:
-
The work-up procedure will depend on the specific reagents and solvents used. A typical work-up may involve basifying the mixture, separating the organic layer, washing with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure.
-
The crude product can then be purified by vacuum distillation to yield pure butyl isothiocyanate.
-
References
- 1. Butyl isothiocyanate | 592-82-5 [chemicalbook.com]
- 2. Butyl Isothiocyanate | C5H9NS | CID 11613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Butyl isothiocyanate | C5H9NS | CID 78151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Butyl isothiocyanate 99 592-82-5 [sigmaaldrich.com]
- 5. Butyl isothiocyanate 99 592-82-5 [sigmaaldrich.com]
- 6. butyl isothiocyanate, 592-82-5 [thegoodscentscompany.com]
- 7. TERT-BUTYL ISOTHIOCYANATE(590-42-1) 1H NMR spectrum [chemicalbook.com]
- 8. Butyl isothiocyanate(592-82-5) 1H NMR spectrum [chemicalbook.com]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. chemicalpapers.com [chemicalpapers.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. benchchem.com [benchchem.com]
- 15. cbijournal.com [cbijournal.com]
